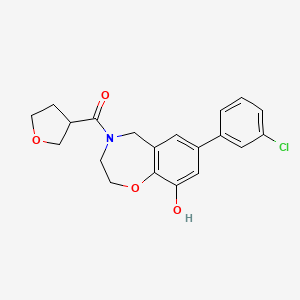

![molecular formula C14H18N4O2S B5500152 2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5500152.png)

2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to "2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide" involves multi-step organic reactions, starting from basic heterocyclic units which are then functionalized and coupled through various synthetic routes. For example, Shibuya et al. (2018) described the synthesis of a compound with a similar structure, highlighting the role of a piperazine unit in enhancing solubility and oral absorption, a critical factor in the development of clinically viable drugs (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of "2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide" is characterized by its heterocyclic components, which contribute to its chemical reactivity and interaction with biological targets. The presence of a piperazine ring, known for its versatility in drug design, alongside the thiazole and furan groups, adds to the compound's potential as a pharmacologically active agent.

Chemical Reactions and Properties

Compounds containing piperazine, thiazole, and furan rings are known to participate in a variety of chemical reactions. They can undergo substitution reactions, where functional groups are replaced or added, enhancing their pharmacological profile. For instance, the synthesis and evaluation of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors by Raghavendra et al. (2012) showcase the chemical versatility of these compounds (Raghavendra et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their formulation and application in a pharmaceutical context. The insertion of a piperazine unit, as mentioned by Shibuya et al. (2018), can markedly enhance aqueous solubility, a desirable trait for oral medications (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets, stability under physiological conditions, and potential for bioactivation or detoxification, are critical for the pharmacological efficacy and safety of these compounds. Studies like those conducted by Raghavendra et al. (2012) on COX-2 inhibition highlight the biochemical interactions and therapeutic potential of these molecules (Raghavendra et al., 2012).

Scientific Research Applications

Synthetic Chemistry Applications

The compound's role in synthetic chemistry is significant, particularly in the creation of novel heterocyclic compounds. For instance, its derivatives have been utilized in reactions with different electrophiles and nucleophiles to synthesize multifunctional amides with potential therapeutic applications. Such synthetic routes often involve coupling reactions that form new chemical bonds, demonstrating the compound's versatility as a building block in organic synthesis (Strakovs et al., 2002).

Potential Therapeutic Applications

One of the most notable applications is in the development of new therapeutic agents for diseases like Alzheimer's. A study by Hassan et al. (2018) synthesized a series of multifunctional amides showing moderate enzyme inhibitory potentials and mild cytotoxicity, indicating potential as Alzheimer's disease treatment options. The study highlights the significant enzyme inhibition activity and low toxicity of these compounds, making them promising candidates for further drug development (Hassan et al., 2018).

Antimicrobial Activities

The compound and its derivatives have also shown promising antimicrobial properties. For example, novel 1,3,4-thiadiazole amide derivatives containing piperazine were synthesized and demonstrated inhibitory effects on various bacterial strains, showcasing their potential as antimicrobial agents. Such studies are crucial for the development of new antibiotics in response to the growing issue of antibiotic resistance (Xia, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs that contain piperazine rings are known to interact with G protein-coupled receptors, ion channels, or enzymes. The specific effects of the furylmethyl and thiazolyl groups would depend on their interactions with the target .

Safety and Hazards

properties

IUPAC Name |

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S/c19-13(16-14-15-3-9-21-14)11-18-6-4-17(5-7-18)10-12-2-1-8-20-12/h1-3,8-9H,4-7,10-11H2,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQIAUYHCXVQQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CO2)CC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclobutyl-7-[3-(3-thienyl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5500077.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5500080.png)

![N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5500086.png)

![6-(1,3-benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5500100.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)

![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500114.png)

![(1,4-dioxan-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500115.png)

![(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5500118.png)

![ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5500135.png)

![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)

![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)